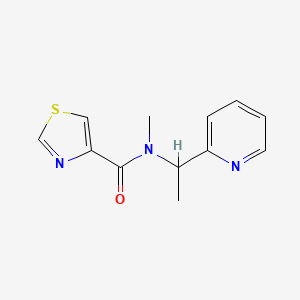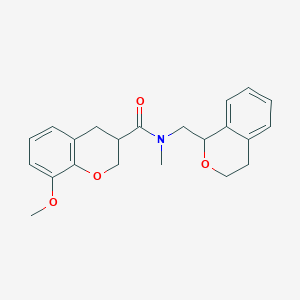![molecular formula C19H22N2O3 B7563547 N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide, also known as compound X, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria.
Biochemical and physiological effects:
Compound X has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, it exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X. One of the areas of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential therapeutic applications of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X can also be a potential future direction.
Métodos De Síntesis
The synthesis of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with piperidine to yield N-[1-(furan-2-carbonyl)piperidin-4-yl]carboxamide. This intermediate is then coupled with 2,3-dimethylbenzoyl chloride to form the final product, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide. The purity of the N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide is typically assessed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various disease conditions. For instance, it has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-6-16(14(13)2)18(22)20-15-8-10-21(11-9-15)19(23)17-7-4-12-24-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQKYBUXJUXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)

![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)


![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)
![4-[2-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7563533.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)